Ticlopidine-d4 N-Oxide
Description
Properties
CAS No. |
1794760-44-3 |
|---|---|
Molecular Formula |
C14H14ClNOS |
Molecular Weight |
283.806 |
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C14H14ClNOS/c15-13-4-2-1-3-11(13)9-16(17)7-5-14-12(10-16)6-8-18-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D |
InChI Key |
YEICEJCPALKCAT-RHQRLBAQSA-N |
SMILES |
C1C[N+](CC2=C1SC=C2)(CC3=CC=CC=C3Cl)[O-] |
Synonyms |
5-[(2-Chlorophenyl-d4)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-Oxide; |
Origin of Product |
United States |
Synthetic Methodologies for Ticlopidine D4 N Oxide
Strategies for Deuterium (B1214612) Incorporation
The synthesis of Ticlopidine-d4 N-Oxide necessitates the introduction of four deuterium atoms into the Ticlopidine (B1205844) structure. This is typically achieved by incorporating the deuterium label at specific positions that are metabolically stable. The primary approaches involve either direct deuteration of the Ticlopidine molecule or the synthesis using a deuterated precursor.
Deuteration at Specific Sites During Synthesis
Direct deuteration of the pre-formed Ticlopidine molecule offers a convergent approach to obtaining the desired labeled compound. One such method involves a silver-catalyzed C-H bond deuteration. This technique has been shown to be effective for the selective deuteration of the thiophene (B33073) heterocycle in Ticlopidine. researchgate.net The use of a phosphine-ligated silver-carbonate complex can catalyze the site-selective deuteration of C-H bonds in five-membered aromatic heterocycles, with methanol-d4 (B120146) (CH3OD) serving as the deuterium source. researchgate.net
Another strategy involves H/D exchange reactions. These can be catalyzed by various reagents under specific conditions to achieve deuteration at desired positions. For instance, acid- or base-catalyzed exchange reactions in the presence of a deuterium source like D2O can be employed. ppm.edu.pl
| Method | Catalyst/Reagent | Deuterium Source | Key Features |
| Silver-Catalyzed C-H Bond Deuteration | Phosphine-ligated silver-carbonate complex | Methanol-d4 (CH3OD) | Site-selective deuteration of the thiophene ring. researchgate.net |
| H/D Exchange | Acid or Base Catalysis | Deuterated water (D2O) | Can be used for various positions depending on reaction conditions. ppm.edu.pl |
Precursor Deuteration Approaches
A more common and often more controlled method for synthesizing Ticlopidine-d4 is to use a deuterated precursor. The synthesis of Ticlopidine typically involves the coupling of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) with a substituted chlorobenzyl moiety. researchgate.netnih.gov Deuteration can be strategically introduced into either of these precursors.
For example, deuterated analogues of the related compound Clopidogrel (B1663587) have been synthesized using a deuterated piperidine (B6355638) intermediate. google.com A similar strategy can be applied to Ticlopidine, where a deuterated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be prepared. This key intermediate can be synthesized via a multi-step approach starting from a deuterated thiophene derivative. researchgate.net
Alternatively, the chlorobenzyl portion of the molecule can be deuterated. This can be achieved through various aromatic deuteration techniques on a suitable precursor like 2-chlorotoluene (B165313) before its conversion to the reactive chlorobenzyl species. gu.se
| Precursor | Deuteration Strategy | Subsequent Reaction |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Synthesis from deuterated thiophene or direct deuteration of the heterocycle. researchgate.netresearchgate.net | Coupling with a chlorobenzyl derivative. researchgate.net |
| 2-Chlorobenzyl derivative | Aromatic deuteration of a suitable precursor (e.g., 2-chlorotoluene). gu.se | Coupling with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. researchgate.net |
N-Oxidation Reaction Pathways and Regioselectivity
Once Ticlopidine-d4 has been synthesized, the next crucial step is the N-oxidation of the tertiary amine in the tetrahydrothienopyridine ring system. This transformation can be achieved through both chemical and enzymatic methods.
Chemical Oxidation Methods for N-Oxide Formation
Several chemical oxidizing agents can be employed for the N-oxidation of tertiary amines like Ticlopidine. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this purpose. However, in the case of Ticlopidine, the thiophene sulfur can also be susceptible to oxidation, potentially leading to the formation of S-oxides as byproducts. researchgate.net
A more selective approach involves the use of reagents like peroxymonosulfate (B1194676) (Oxone®). Studies on the oxidative degradation of Ticlopidine and the related compound Clopidogrel have shown that peroxymonosulfate can effectively oxidize the cyclic amine to the corresponding N-oxide. nih.govmdpi.comnih.gov The reaction conditions, including the solvent system, can influence the product distribution. For instance, the use of acetone-d6 (B32918) as a co-solvent has been noted in the formation of the N-oxide product during the oxidation of Clopidogrel with peroxymonosulfate. nih.gov
| Oxidizing Agent | Potential Byproducts | Notes |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | Can lead to concomitant formation of the N-oxide and sulfone. researchgate.net |
| Peroxymonosulfate (Oxone®) | Halogenated derivatives (if halide ions are present) | Can selectively form the N-oxide under controlled conditions. nih.govmdpi.comnih.gov |
Enzymatic N-Oxidation Approaches (where applicable to synthesis/modeling)
In biological systems, the N-oxidation of Ticlopidine is primarily mediated by Cytochrome P450 (CYP) enzymes. mdpi.com Specifically, CYP3A4 has been identified as a key enzyme in this metabolic pathway. mdpi.com While direct enzymatic synthesis on a preparative scale can be challenging, understanding the enzymatic process provides valuable insights for biomimetic synthesis and for predicting the regioselectivity of the reaction.
In vitro studies with human liver microsomes or recombinant CYP enzymes can be used to produce small quantities of Ticlopidine N-oxide for analytical and characterization purposes. mdpi.com These studies have confirmed that N-oxidation is a significant metabolic route for Ticlopidine. The modification of the tetrahydropyridine (B1245486) ring yields Ticlopidine N-oxide, among other metabolites. mdpi.com
Purification and Isolation Techniques for Labeled Metabolites
The final step in the synthesis of this compound is its purification and isolation from the reaction mixture. Given that it is a labeled metabolite, techniques that offer high resolution and sensitivity are typically employed.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of drug metabolites. nih.govmdpi.com Reversed-phase HPLC, often coupled with a mass spectrometer (LC-MS), allows for the separation of this compound from the unreacted starting material, other byproducts, and potential isomers. The mass spectrometer provides confirmation of the molecular weight, including the incorporation of the four deuterium atoms.
For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. nih.govmdpi.com The isolated metabolite can be analyzed by 1D and 2D NMR techniques to confirm the position of the N-oxide and the deuterium labels.
| Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the target compound from the reaction mixture. nih.govmdpi.com | Gradient elution and appropriate column selection are crucial for resolution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and confirmation of the molecular weight of the labeled metabolite. nih.govmdpi.com | High-resolution mass spectrometry can confirm the exact mass and isotopic pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the position of the N-oxide and deuterium labels. nih.govmdpi.com | Requires a purified sample of sufficient quantity. |
Advanced Analytical Methodologies for Ticlopidine D4 N Oxide
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the precision and accuracy of measurements are paramount. clearsynth.com An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for the variability in analytical procedures. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard, particularly for mass spectrometry-based quantification. acanthusresearch.comacs.org Ticlopidine-d4 N-Oxide, as a deuterated analog of the Ticlopidine (B1205844) N-oxide metabolite, is an ideal internal standard. It shares near-identical physicochemical properties with the analyte (the non-labeled N-oxide), ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thus effectively compensating for matrix effects and procedural losses. clearsynth.comacanthusresearch.com
Isotope Dilution Mass Spectrometry (IDMS) Applications
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise quantification. epa.gov The method is based on altering the natural isotopic ratio of an analyte in a sample by adding a known amount of an isotopically enriched standard, such as this compound. epa.gov The concentration of the endogenous analyte is then calculated based on the measurement of the altered isotope ratio using a mass spectrometer. epa.gov
A key advantage of IDMS is that after the spike and sample have been equilibrated, any loss of the analyte during sample preparation steps will not affect the accuracy of the measurement, as the isotope ratio remains unchanged. epa.gov This makes IDMS particularly robust for complex biological matrices like plasma or urine. nih.gov In the context of pharmacokinetic studies, this compound would be added to biological samples to precisely quantify the levels of the Ticlopidine N-oxide metabolite, a product of Ticlopidine's extensive metabolism in the liver. hres.cahres.ca
Method Development for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and specificity. phytolab.commdpi.com The development of a robust LC-MS/MS method for Ticlopidine N-oxide using this compound as an IS involves several critical steps.
First, the chromatographic conditions are optimized to achieve a clean separation of the analyte from other endogenous components and metabolites. japsonline.com This typically involves selecting an appropriate HPLC or UHPLC column (often a C8 or C18 reversed-phase column) and optimizing the mobile phase composition, which usually consists of an aqueous component with an acid modifier (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.netnih.govmdpi.com
Next, the mass spectrometer parameters are tuned. For this compound and its non-labeled counterpart, electrospray ionization (ESI) in the positive ion mode is commonly employed. nih.govnih.gov Specific precursor-to-product ion transitions for both the analyte and the IS are identified and optimized in Multiple Reaction Monitoring (MRM) mode. The mass shift of +4 Da for this compound allows for its distinct detection alongside the analyte without cross-interference. The method is then validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability. nih.govjapsonline.com
Table 1: Illustrative LC-MS/MS Method Parameters for Ticlopidine N-Oxide Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 or C8 (e.g., 150 x 2.0 mm, 3.5 µm) researchgate.netnih.gov | Separation of analyte from matrix components. |
Spectroscopic and Spectrometric Techniques for Structural Elucidation
The confirmation of the chemical structure of this compound and other related metabolites relies on powerful spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. oup.com For deuterated compounds, both proton (¹H) NMR and deuterium (B1214612) (²H) NMR are informative. In ¹H NMR, the replacement of protons with deuterium atoms leads to the disappearance of signals at the corresponding positions, confirming the location of the deuterium labels.
Deuterium NMR (²H NMR) is used specifically to observe the deuterium nuclei. wikipedia.org While it has a chemical shift range similar to proton NMR, the resolution is typically lower. wikipedia.org However, it provides a direct confirmation of successful deuteration and can be used to determine the orientation and mobility of deuterated moieties in solid-state studies. wikipedia.org For this compound, NMR analysis would involve dissolving the compound in a suitable deuterated solvent (like DMSO-d6 or CDCl₃) to avoid solvent interference. nih.gov Comparison of the ¹H NMR spectrum with that of the non-labeled Ticlopidine N-oxide would verify the positions of the deuterium atoms, while the ²H NMR spectrum would show a signal corresponding to the deuterium nuclei.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is essential for identifying drug metabolites. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.govacs.org
In the study of ticlopidine metabolism, HRMS is used to detect and identify various metabolites, including the N-oxide, by comparing the accurate mass of the detected ions with calculated theoretical masses. acs.orgnih.gov For this compound, HRMS would confirm its elemental formula and distinguish it from the endogenous metabolite with high confidence. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) present in the ticlopidine structure further aids in the identification process. nih.gov
Table 2: Theoretical Mass-to-Charge Ratios for HRMS Analysis
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion (m/z) |
|---|---|---|---|
| Ticlopidine N-Oxide | C₁₄H₁₄ClNO₂S | 279.0434 | 280.0507 |
| This compound | C₁₄H₁₀D₄ClNO₂S | 283.0685 | 284.0758 |
Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, D, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S).
Chromatographic Separation Techniques for Metabolite Profiling
Metabolite profiling aims to identify and quantify the complete set of metabolites in a biological sample. This requires efficient separation techniques to resolve a complex mixture of compounds with varying polarities. For Ticlopidine and its metabolites, which include the N-oxide, S-oxide, and hydroxylated species, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the methods of choice. nih.govnih.gov
These separations are typically performed on columns packed with a nonpolar stationary phase, such as C8 or C18. researchgate.netnih.gov A gradient elution is commonly used, where the composition of the mobile phase is changed over time. The gradient usually starts with a high proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increases the proportion of an organic solvent like acetonitrile. mdpi.comnih.gov This allows for the separation of polar metabolites, which elute early, from the less polar parent drug and other metabolites, which are retained longer on the column. The specific gradient profile, flow rate, and column temperature are optimized to achieve the best possible resolution between all compounds of interest, including Ticlopidine N-oxide and its deuterated internal standard. nih.gov
Table 3: Reported Chromatographic Systems for Ticlopidine Metabolite Separation
| Column | Mobile Phase System | Detection | Reference |
|---|
Mechanistic Investigations of Ticlopidine N Oxidation and Metabolism
Enzymatic Pathways of Ticlopidine (B1205844) N-Oxide Formation
The conversion of ticlopidine to its N-oxide metabolite is primarily an enzymatic process occurring within the liver. Both Cytochrome P450 and other enzymatic systems have been implicated in this transformation.
A comparative study between human CYP2B6 and rabbit CYP2B4 revealed that both enzymes are capable of producing ticlopidine N-oxide from the parent drug. nih.govnih.gov Interestingly, the study found that CYP2B4 formed ticlopidine N-oxide in greater abundance than CYP2B6. nih.govnih.gov This difference in product ratio was attributed to the alternate orientation of ticlopidine within the active site of the two enzymes. nih.gov While CYP2B6 preferentially orients the thiophene (B33073) ring of ticlopidine towards the heme iron, leading to higher rates of thiophene oxidation products, CYP2B4 appears to favor an orientation that results in more N-oxidation. nih.govnih.gov
| Enzyme | Primary Metabolites Formed | Relative N-Oxide (M5) Formation | Reference |
| CYP2B6 | 7-hydroxyticlopidine (M1), Ticlopidine S-oxide dimer (M6) | Lower abundance | nih.gov |
| CYP2B4 | Thienopyridinium metabolite (M4), Ticlopidine N-oxide (M5) | Higher abundance | nih.gov |
Table 1: Comparison of Metabolite Formation by CYP2B6 and CYP2B4 in vitro. This table summarizes the differential metabolite production, highlighting that CYP2B4 produces Ticlopidine N-Oxide in greater abundance compared to CYP2B6. nih.gov
While the CYP system is a major contributor, other enzymatic pathways may also be involved in the oxidation of ticlopidine's tetrahydropyridine (B1245486) ring. In vitro studies have examined the role of peroxidases and monoamine oxidases (MAO) in ticlopidine metabolism. nih.gov These investigations have shown that enzymes such as horseradish peroxidase and myeloperoxidase can catalyze the oxidation of the tetrahydropyridine moiety. nih.gov Although these studies focused on the formation of dihydrothienopyridinium and thienopyridinium metabolites, the susceptibility of the tertiary amine in the ring to oxidation by these non-CYP enzymes suggests a potential, albeit less characterized, pathway for N-oxide formation.
Cytochrome P450 (CYP) Isoform Involvement in N-Oxidation (in vitro/preclinical)
Isotope Effects in Ticlopidine N-Oxide Formation
The use of isotopically labeled compounds like Ticlopidine-d4 is a powerful tool in mechanistic biochemistry. The substitution of hydrogen with deuterium (B1214612) can alter reaction rates, an observation known as the kinetic isotope effect (KIE), which provides insight into reaction mechanisms. wikipedia.orgnih.gov
A kinetic isotope effect is the change in reaction rate when an atom in the reactant is replaced with one of its isotopes. wikipedia.org The effect is most pronounced when substituting hydrogen (¹H) with deuterium (²H or D) due to the twofold mass increase, which significantly lowers the vibrational frequency of the C-D bond compared to the C-H bond. portico.org
Primary KIE : A primary KIE is observed when the bond to the isotopically substituted atom is broken during the rate-determining step of the reaction. portico.org For CYP450-mediated oxidations, if the abstraction of a hydrogen atom (C-H bond cleavage) is the slowest step, replacing that hydrogen with deuterium will significantly slow down the reaction, yielding a kH/kD ratio typically greater than 2. nih.govportico.org In the context of ticlopidine N-oxidation, a large primary KIE would be expected if the mechanism involved a rate-limiting hydrogen abstraction from a carbon atom adjacent to the nitrogen.
Secondary KIE : A secondary KIE occurs when the bond to the substituted isotope is not broken in the rate-determining step, but the substitution still influences the reaction rate, often due to changes in hybridization at the reaction center. wikipedia.org These effects are generally much smaller than primary KIEs.
While the principles are well-established, specific studies quantifying the primary and secondary kinetic isotope effects for the enzymatic formation of Ticlopidine N-Oxide are not extensively documented in publicly available literature.
Deuterium labeling, as in Ticlopidine-d4, is the definitive method for probing KIEs and elucidating rate-determining steps. By placing deuterium atoms at specific positions on the molecule, researchers can determine which bonds are broken in the crucial step of a reaction pathway. For Ticlopidine-d4 N-Oxide, the "d4" typically implies deuteration on the tetrahydropyridine ring, the site of N-oxidation.
The general strategy involves comparing the rate of N-oxide formation from unlabeled ticlopidine versus Ticlopidine-d4.
If a large KIE is observed: This would imply that a C-D bond on the tetrahydropyridine ring is cleaved in the rate-determining step, supporting a mechanism like hydrogen atom abstraction prior to oxygen transfer.
If no significant KIE is observed: This would suggest that C-H bond cleavage is not the rate-limiting part of the reaction. The slowest step might instead be the initial binding of the substrate to the enzyme or the N-oxygenation step itself, which does not involve C-H bond scission.
This approach is fundamental to mechanistic enzymology, but specific experimental outcomes for ticlopidine N-oxidation using Ticlopidine-d4 are not widely reported.
Primary and Secondary Kinetic Isotope Effects (KIE)
Comparative Metabolic Studies of Ticlopidine and its Deuterated Analogs (in vitro/preclinical models)
While direct comparative metabolic studies between ticlopidine and Ticlopidine-d4 are scarce in the literature, research on the closely related thienopyridine, clopidogrel (B1663587), provides significant insights into the potential effects of deuteration. A study on a deuterated analog of clopidogrel (clopidogrel-d3), where deuterium replaced hydrogen on the metabolically labile methyl ester group, demonstrated a significant change in its metabolic profile. nih.govmdpi.com
| Compound | Metabolic Observation | Outcome | Reference |
| Clopidogrel | Rapid hydrolysis by esterases | Major inactive metabolite pathway | nih.govmdpi.com |
| Clopidogrel-d3 | Slower rate of hydrolysis | Reduced formation of inactive metabolite; increased generation of the active thiol metabolite | nih.govmdpi.com |
Table 2: In Vitro Metabolic Comparison of Clopidogrel and its Deuterated Analog. This table illustrates how selective deuteration can slow a metabolic pathway (hydrolysis), thereby enhancing the formation of a desired active metabolite. nih.govmdpi.com
The findings from clopidogrel-d3 suggest that selective deuteration can be a viable strategy to improve the metabolic characteristics of thienopyridine drugs. nih.gov By analogy, a comparative study of ticlopidine and Ticlopidine-d4 would be expected to yield valuable data. If N-oxidation is a significant clearance pathway, deuteration on the tetrahydropyridine ring could potentially slow this process, possibly affecting the half-life of the parent drug or shifting the metabolic balance towards other pathways, such as thiophene oxidation, which is responsible for generating the active metabolite. Such studies are essential for fully understanding the metabolic consequences of isotopic substitution for this class of compounds.
Metabolic Stability Assessments in Hepatic Microsomes and S9 Fractions
Metabolic stability assays are fundamental in drug discovery and development to determine a compound's susceptibility to biotransformation. researchgate.net These in vitro tests utilize subcellular fractions from the liver, the primary site of drug metabolism, such as microsomes and the S9 fraction. evotec.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.com The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes, thus encompassing a broader range of Phase I and Phase II metabolic activities. evotec.com
In vitro studies using human liver microsomes (HLM) and rat liver S9 fractions have identified N-oxidation as one of the major metabolic reactions for ticlopidine. msmetrix.comnih.gov Incubations of ticlopidine with these liver fractions in the presence of necessary cofactors like NADPH result in the formation of several metabolites, including Ticlopidine N-oxide. nih.govnih.gov
The stability of a compound is typically assessed by incubating it with the microsomal or S9 fraction and monitoring its disappearance over time. pharmaron.com The data generated, such as intrinsic clearance (CLint) and half-life (t1/2), provide an estimate of the compound's metabolic fate in the liver. For ticlopidine, such experiments have confirmed that it undergoes extensive metabolism. msmetrix.com
Below is a table summarizing typical conditions for in vitro metabolism studies of ticlopidine.
| Parameter | Condition | Source |
| Test System | Pooled Human Liver Microsomes (HLM), Rat Liver S9 Fraction | nih.gov, msmetrix.com, nih.gov |
| Protein Concentration | 1.0 mg/mL | nih.gov |
| Test Compound Conc. | 10 µM | nih.gov |
| Cofactor | 1 mM NADPH | nih.gov |
| Buffer | 100 mM Potassium Phosphate (pH 7.4) with 10 mM MgCl₂ | nih.gov |
| Incubation Temperature | 37°C | nih.gov |
| Incubation Time | Up to 60 minutes | nih.gov |
These studies demonstrate that both microsomal and S9 fractions are effective systems for characterizing the formation of Ticlopidine N-oxide and other metabolites, providing crucial data on the metabolic stability of the parent compound. nih.govnih.gov
Reaction Phenotyping for Enzyme Identification
Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. nih.gov This is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.gov The primary methods for reaction phenotyping involve using a panel of recombinant human CYP enzymes or employing selective chemical inhibitors for specific CYP isoforms in incubations with human liver microsomes. solvobiotech.com
Experiments with recombinant CYP enzymes confirm these findings. Ticlopidine is oxidized by CYP2C19 to form metabolites such as the keto tautomer of 2-hydroxyticlopidine and dimers of ticlopidine S-oxide. acs.org Studies with reconstituted CYP2B6 also showed the formation of six major metabolites, including Ticlopidine N-oxide (designated as M5). nih.gov The involvement of the free tertiary amine function is considered essential for the interaction with and inhibition of CYP2C19, highlighting the importance of the N-oxidation site. acs.org
The table below summarizes the key enzymes involved in ticlopidine metabolism and inhibitors used for their identification.
| Enzyme | Role in Ticlopidine Metabolism | Selective Inhibitor Used for Phenotyping | Source |
| CYP2C19 | Major oxidative pathway, thiophene oxidation, potent inhibition by ticlopidine | Omeprazole (as alternative substrate) | nih.gov, nih.gov, acs.org |
| CYP2B6 | Formation of Ticlopidine N-oxide, thiophene oxidation, potent inhibition by ticlopidine | Ticlopidine itself is often used as a CYP2B6 inhibitor in studies | nih.gov, helsinki.fi |
| CYP3A4 | Contributes to overall metabolism | Ketoconazole, Troleandomycin | nih.gov, biomolther.org, pharmaron.com |
| CYP2C9 | Minor role; inhibited by ticlopidine | Sulfaphenazole | biomolther.org, if-pan.krakow.pl |
| CYP1A2 | Minor role; inhibited by ticlopidine | Furafylline | if-pan.krakow.pl |
These phenotyping studies reveal a complex metabolic profile for ticlopidine, with multiple CYP enzymes contributing to its biotransformation and the formation of various metabolites, including the N-oxide derivative.
Degradation and Stability Studies of Ticlopidine D4 N Oxide
Oxidative Degradation Pathways
Oxidative degradation is a common pathway for the breakdown of many pharmaceutical compounds. For Ticlopidine (B1205844) and its derivatives, the nitrogen and sulfur atoms are susceptible to oxidation.
Mechanochemical and Forced Degradation Studies
Forced degradation studies are essential in drug development to understand potential degradation pathways and to develop stability-indicating analytical methods. nih.gov These studies involve exposing the drug substance to stress conditions such as heat, humidity, light, and various chemical environments, including oxidative stress. nih.govresearchgate.net
Mechanochemical degradation, a type of solid-state forced degradation, has been utilized to study the degradation of thienopyridine drugs like Ticlopidine. nih.gov Studies on Ticlopidine hydrochloride have shown that ball milling with an oxidizing agent like Oxone® can lead to significant degradation in a short period, producing several degradation products. nih.govcolab.ws This method can simulate long-term degradation processes that might occur in a solid dosage form. juniperpublishers.com While specific mechanochemical studies on Ticlopidine-d4 N-Oxide are not extensively documented in the literature, the principles from studies on the parent compound, Ticlopidine, are highly relevant. N-oxidation is a common degradation pathway observed in such studies for related compounds. nih.govcolab.ws
Forced degradation studies under various oxidative conditions, such as exposure to hydrogen peroxide, are also standard procedures. nih.gov These studies on the non-deuterated Ticlopidine reveal its susceptibility to oxidation, leading to the formation of various products, including the N-oxide.
Identification of Degradation Products
The degradation of Ticlopidine under oxidative conditions can lead to a variety of products. The primary interest in the context of this article is the formation and subsequent degradation of the N-oxide. For the parent compound, Ticlopidine, forced degradation has been shown to produce several degradation products (DPs).
In mechanochemical studies with Oxone®, Ticlopidine has been observed to form previously reported degradation products, designated as TIC-DP-1, TIC-DP-2, and TIC-DP-3. nih.gov Further analysis using liquid chromatography-mass spectrometry (LC-MS) has identified additional products, including an iminium species chlorinated at the thiophene (B33073) ring (TIC-DP-4) and a dichlorinated structure (TIC-DP-5). colab.ws The formation of Ticlopidine N-oxide is a known metabolic and degradation pathway for Ticlopidine. wikipedia.orgoalib.com
For this compound, it is anticipated that the degradation pathways would be similar to those of its non-deuterated counterpart. However, the rates of formation of subsequent degradation products originating from the N-oxide could be altered due to the kinetic isotope effect. The primary degradation products would likely involve further oxidation or rearrangement of the molecule.
Table 1: Potential Degradation Products of Ticlopidine under Oxidative Stress
| Degradation Product | Description |
| Ticlopidine S-Oxide | Oxidation of the sulfur atom in the thiophene ring. wikipedia.org |
| Hydroxylated Metabolites | Introduction of a hydroxyl group on the tetrahydropyridine (B1245486) or other parts of the molecule. oalib.com |
| Dihydrothienopyridinium Metabolite | Formation of an iminium ion in the tetrahydropyridine ring. |
| Thienopyridinium Metabolite | Further oxidation of the dihydrothienopyridinium metabolite. |
| 2-Oxoticlopidine | Oxidation of the thiophene ring. oalib.com |
Influence of Deuteration on Chemical Stability
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), can significantly impact the metabolic stability and chemical degradation of a drug molecule. juniperpublishers.comhumanjournals.com This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.combioscientia.de Cleavage of a C-D bond requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond. bioscientia.de
In the case of this compound, the deuterium atoms are located on the chlorophenyl ring. While the primary site of initial degradation to form the N-oxide is the nitrogen atom, the subsequent degradation of the N-oxide itself might involve reactions at or influenced by the deuterated phenyl ring. The presence of deuterium can lead to:
Enhanced Metabolic Stability: By slowing down metabolic processes that involve the cleavage of C-H bonds on the phenyl ring, deuteration can lead to a longer biological half-life. juniperpublishers.com This is a key strategy in drug design to improve pharmacokinetic profiles. nih.gov
Metabolic Shunting: If the degradation of the phenyl ring is slowed, the molecule may be more susceptible to degradation at other sites. nih.govjuniperpublishers.com This phenomenon, known as metabolic shunting, can lead to a different profile of degradation products.
Methodologies for Assessing Chemical Integrity over Time
Assessing the chemical integrity and stability of a pharmaceutical compound over time requires robust and validated analytical methods. These methods must be able to separate the parent compound from its potential degradation products and quantify them accurately.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stability testing. sepscience.com For Ticlopidine and its related substances, various reversed-phase HPLC (RP-HPLC) methods have been developed. sepscience.com These methods typically use a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol. sepscience.com A stability-indicating HPLC method must be able to resolve all significant degradation products from the parent drug with adequate resolution. researchgate.net For this compound, a similar HPLC approach would be applicable. The separation of deuterated and non-deuterated compounds can sometimes be achieved with high-resolution chromatography, as the subtle differences in polarity can lead to slightly different retention times. colab.ws
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of degradation products. sepscience.comacs.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown impurities. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. nih.gov For this compound, mass spectrometry would be crucial for confirming the presence and location of the deuterium atoms and for identifying degradation products by their specific mass shifts. The fragmentation of N-oxides can be diagnostic, often showing a characteristic loss of an oxygen atom. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another vital technique for the structural elucidation of degradation products. acs.org It provides detailed information about the chemical environment of atoms within a molecule.
Forced degradation studies , as mentioned earlier, are themselves a methodology to assess chemical integrity by intentionally degrading the sample to identify potential impurities that may form under storage conditions. researchgate.net
Table 2: Analytical Techniques for Stability Assessment
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and its degradation products. sepscience.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization of degradation products based on mass-to-charge ratio and fragmentation patterns. acs.org |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination of impurities. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of degradation products. acs.org |
| UV-Vis Spectroscopy | Detection of compounds with chromophores, often used as a detector in HPLC. sepscience.com |
The combination of these analytical techniques provides a comprehensive approach to monitoring the stability of this compound and ensuring its quality and integrity over its shelf life.
Preclinical Pharmacokinetic and Disposition Studies of Ticlopidine D4 N Oxide Non Human Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species (e.g., in vitro, animal models)
Specific ADME data for Ticlopidine-d4 N-Oxide in preclinical species are not documented in the reviewed literature. However, studies on the parent compound, ticlopidine (B1205844), provide insights into its metabolic fate.
Ticlopidine is extensively metabolized in the liver following oral administration in animal models and humans. academie-sciences.frnih.gov In rats, after oral administration of radiolabeled ticlopidine, radioactivity is eliminated primarily through the feces, with a smaller portion excreted in the urine, suggesting significant biliary excretion of metabolites. nih.gov The absorption of ticlopidine is nearly complete, as indicated by similar plasma radioactivity profiles after oral and intravenous administration in rats. nih.gov
In vitro studies using animal and human liver microsomes have identified several metabolic pathways for ticlopidine, including N-oxidation, which leads to the formation of Ticlopidine N-oxide. researchgate.netinformaticsjournals.co.in This N-oxidation is one of at least 20 metabolic reactions identified for ticlopidine. academie-sciences.fr The primary enzymes responsible for ticlopidine metabolism in humans are cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2C19, and CYP2B6. researchgate.net
Deuteration, the replacement of hydrogen with deuterium (B1214612), can alter the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect. acs.org This can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart, potentially resulting in a longer half-life and increased systemic exposure. hres.ca However, without specific studies on this compound, the extent of this effect remains theoretical.
Table 1: Summary of Preclinical ADME Findings for Ticlopidine (Parent Compound) No data is available for this compound. The table below pertains to the parent compound, Ticlopidine.
| Parameter | Species | Key Findings | Citations |
|---|---|---|---|
| Absorption | Rat | Almost complete absorption after oral administration. | nih.gov |
| Metabolism | Rat, Rabbit, Human (in vitro) | Extensive hepatic metabolism. N-oxidation is a known pathway. | academie-sciences.frnih.govresearchgate.net |
| Excretion | Rat | Primarily fecal, with some urinary excretion. | nih.gov |
Assessment of Metabolite Clearance and Formation Rates
There is no specific information available regarding the clearance and formation rates of this compound.
For the non-deuterated Ticlopidine N-oxide (M5), in vitro studies with reconstituted human CYP2B6 and rabbit CYP2B4 have shown its formation from ticlopidine. researchgate.net In these experiments, the rates of metabolite formation, including Ticlopidine N-oxide, were observed to be non-linear over time, which is consistent with the known inactivation of CYP enzymes by ticlopidine metabolites. researchgate.net One study noted that CYP2B4 formed Ticlopidine N-oxide in greater abundance than CYP2B6. researchgate.net
The clearance of the parent drug, ticlopidine, decreases with repeated dosing, indicating potential saturation of metabolic pathways or enzyme inhibition. hres.ca The half-life of ticlopidine in older human volunteers increases from approximately 12.6 hours after a single dose to 4-5 days at steady state.
Table 2: In Vitro Formation of Ticlopidine N-Oxide No data is available for this compound. The table below pertains to the non-deuterated metabolite.
| Enzyme System | Key Findings | Citations |
|---|---|---|
| Reconstituted human CYP2B6 | Forms Ticlopidine N-oxide from ticlopidine. | researchgate.net |
| Reconstituted rabbit CYP2B4 | Forms Ticlopidine N-oxide in greater abundance than CYP2B6. | researchgate.net |
Tissue Distribution Studies (in vitro/animal models)
Specific tissue distribution studies for this compound have not been reported.
Studies in rats using radiolabeled ticlopidine showed widespread distribution of radioactivity into various tissues. nih.gov No significant differences in tissue distribution were observed between oral and intravenous administration routes. nih.gov The parent compound, ticlopidine, is highly protein-bound (98%) in plasma, mainly to albumin and lipoproteins. academie-sciences.fr This high degree of protein binding would be expected to influence its distribution.
Generally, deuterated compounds are expected to have a similar tissue distribution to their non-deuterated analogues unless the deuteration significantly alters protein binding or transport across membranes, which is not typically the case. hres.ca
Applications of Ticlopidine D4 N Oxide As a Research Tool
Elucidation of Metabolic Mechanisms and Enzyme Kinetics
The biotransformation of ticlopidine (B1205844) is a complex process involving multiple enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) system in the liver. nih.gov N-oxidation, leading to the formation of Ticlopidine N-oxide, is a significant metabolic route. nih.gov In vitro studies using reconstituted CYP enzymes have identified specific isoforms responsible for this conversion. For instance, research has shown that both CYP2B6 and CYP2B4 can catalyze the formation of Ticlopidine N-oxide (designated as metabolite M5 in some studies). nih.gov
The use of Ticlopidine-d4 N-Oxide as a reference standard is fundamental in these investigations. In enzyme kinetic studies, known concentrations of the deuterated standard are used to create calibration curves, enabling the precise quantification of the Ticlopidine N-oxide metabolite generated in incubations with specific human CYP isoforms. This allows researchers to determine key kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), for the N-oxidation pathway. By comparing the metabolic efficiency of different enzymes, scientists can pinpoint the primary contributors to ticlopidine's N-oxidation in humans, providing a clearer picture of its metabolic fate. nih.gov
Development of Quantitative Analytical Assays for Preclinical Studies
In preclinical drug development, robust and validated analytical methods are essential for determining the concentration of a drug and its metabolites in biological matrices. This compound is specifically designed for use as an internal standard in quantitative assays, most commonly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comhodoodo.com
During sample preparation and analysis, an internal standard is added in a known quantity to calibration standards, quality control samples, and the unknown study samples. Its purpose is to correct for variability in sample extraction, handling, and instrument response. Because this compound is chemically identical to the endogenous metabolite but has a higher mass, it co-elutes chromatographically but is distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of the Ticlopidine N-oxide formed in preclinical models. nih.gov
Such assays are vital for pharmacokinetic studies in animals, where researchers measure the metabolite's concentration over time in plasma, urine, and bile to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Table 1: Example Data from a Preclinical Pharmacokinetic Study in Rats Measuring Ticlopidine N-oxide using a this compound Internal Standard
| Time Point (Hours Post-Dose) | Mean Plasma Concentration of Ticlopidine N-oxide (ng/mL) | Standard Deviation (ng/mL) |
| 0.5 | 45.2 | 5.1 |
| 1.0 | 78.6 | 8.9 |
| 2.0 | 65.3 | 7.4 |
| 4.0 | 25.1 | 3.0 |
| 8.0 | 8.9 | 1.2 |
| 24.0 | < 1.0 (Below Limit of Quantification) | N/A |
| This table contains illustrative data. |
Use in Drug-Drug Interaction Studies (Mechanistic Preclinical Focus)
Ticlopidine is a known inhibitor of several key drug-metabolizing enzymes, including CYP2B6 and CYP2C19. nih.govwikipedia.org This creates a potential for drug-drug interactions (DDIs), where co-administered drugs could have their metabolism altered, or could in turn alter the metabolism of ticlopidine. Preclinical DDI studies are a regulatory expectation and are crucial for predicting clinical outcomes. ich.org
In mechanistic preclinical DDI studies, this compound is used as a standard to quantify changes in the N-oxidation pathway in the presence of other drugs. Typically, these studies are conducted in vitro using human liver microsomes, which contain a pool of drug-metabolizing enzymes. Ticlopidine is incubated with the microsomes, and the rate of Ticlopidine N-oxide formation is measured. The experiment is then repeated with the addition of a second investigational drug.
A decrease in the formation of Ticlopidine N-oxide would suggest that the co-incubated drug is inhibiting one of the enzymes responsible for N-oxidation (e.g., CYP2B6). Conversely, an increase could indicate enzyme induction. By using this compound as an internal standard, the generated metabolite can be quantified with high fidelity, allowing for the calculation of inhibition constants (e.g., IC₅₀) and providing a mechanistic basis for potential DDIs. hres.cahres.ca
Contribution to Understanding Reactive Metabolite Formation Pathways
The metabolism of ticlopidine is known to produce reactive intermediates, particularly through the oxidation of its thiophene (B33073) ring, which can lead to the formation of thiophene-S-oxide and epoxides. acs.orgnih.govacs.org While N-oxidation is generally considered a detoxification pathway, understanding the flux through all metabolic routes is critical for a comprehensive assessment of the drug's disposition. The various metabolic pathways—such as N-oxidation, thiophene oxidation, and N-dealkylation—are often in competition with one another. nih.govmsmetrix.com
By providing a tool for the precise quantification of the N-oxide metabolite, this compound helps researchers map the complete metabolic profile of ticlopidine. For example, in studies with human liver microsomes, researchers can quantify the formation of Ticlopidine N-oxide alongside other metabolites. This allows them to determine the percentage of the parent drug that is shunted through the N-oxidation pathway versus pathways that may lead to reactive species, such as the formation of Ticlopidine S-oxide. nih.govsemanticscholar.org This quantitative understanding is crucial for assessing how factors like genetic polymorphisms in CYP enzymes or DDIs might shift the metabolic balance away from or towards a reactive metabolite pathway.
Table 2: Relative Contribution of Major Metabolic Pathways of Ticlopidine in Human Liver Microsomes
| Metabolic Pathway | Key Metabolite(s) | Responsible Enzymes (Examples) | Relative Contribution (Illustrative) |
| Thiophene Oxidation | 2-oxo-ticlopidine, Ticlopidine S-oxide | CYP2C19, CYP2B6, CYP1A2 | ~45% |
| N-Oxidation | Ticlopidine N-oxide | CYP2B6, CYP3A4 | ~25% |
| N-Dealkylation | N-dealkylated metabolites | CYP450s | ~15% |
| Other Oxidations | Hydroxylated metabolites | CYP450s | ~15% |
| This table contains illustrative data based on published metabolic pathways. nih.govmsmetrix.com |
Q & A
Q. How can this compound be used to refine existing pharmacokinetic/pharmacodynamic (PK/PD) models?
- Methodological Answer : Incorporate deuterium’s isotopic effects (e.g., metabolic slowing) into compartmental models using software like NONMEM or Monolix. Validate predictions against in vivo data from deuterium-free analogs. Publish model code and parameter sets to facilitate community-driven refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
